molecular formula C19H30ClN3O B14714033 [2-[(2E)-2-[(2Z)-2-benzylideneheptylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride CAS No. 6956-31-6

[2-[(2E)-2-[(2Z)-2-benzylideneheptylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride

Cat. No.: B14714033
CAS No.: 6956-31-6
M. Wt: 351.9 g/mol
InChI Key: CXDYJDJMIZVNNI-NHSVLWHHSA-N
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Description

[2-[(2E)-2-[(2Z)-2-benzylideneheptylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(2E)-2-[(2Z)-2-benzylideneheptylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride typically involves the condensation of benzylideneheptylidene with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires precise temperature control to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-[(2E)-2-[(2Z)-2-benzylideneheptylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

[2-[(2E)-2-[(2Z)-2-benzylideneheptylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [2-[(2E)-2-[(2Z)-2-benzylideneheptylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride exerts its effects involves interactions with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the benzylidene group may interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2E)-2-(3-Hydroxybenzylidene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide
  • Pyridinium, 1-[2-[(2Z)-2-[(2E)-1-methyl-2-[2-(2-pyridinioacetyl)hydrazinylidene]ethylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium

Uniqueness

What sets [2-[(2E)-2-[(2Z)-2-benzylideneheptylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both hydrazinyl and benzylidene groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.

Properties

CAS No.

6956-31-6

Molecular Formula

C19H30ClN3O

Molecular Weight

351.9 g/mol

IUPAC Name

[2-[(2E)-2-[(2Z)-2-benzylideneheptylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride

InChI

InChI=1S/C19H29N3O.ClH/c1-5-6-8-13-18(14-17-11-9-7-10-12-17)15-20-21-19(23)16-22(2,3)4;/h7,9-12,14-15H,5-6,8,13,16H2,1-4H3;1H/b18-14-,20-15+;

InChI Key

CXDYJDJMIZVNNI-NHSVLWHHSA-N

Isomeric SMILES

CCCCC/C(=C/C1=CC=CC=C1)/C=N/NC(=O)C[N+](C)(C)C.[Cl-]

Canonical SMILES

CCCCCC(=CC1=CC=CC=C1)C=NNC(=O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

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